
4-(1H-indol-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-4-yl)butanoic acid: is an organic compound that belongs to the indole family Indoles are aromatic heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole ring attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indol-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, which is a common starting material for many indole derivatives.
Alkylation: The indole undergoes alkylation with a suitable alkyl halide, such as 4-bromobutanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-(1H-indol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: 4-(1H-indol-4-yl)butanoic acid is used as a building block in the synthesis of various indole derivatives
Biology: In biological research, this compound is studied for its role in plant growth and development. It is a known auxin, a class of plant hormones that regulate various physiological processes.
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting specific biological pathways. Its derivatives are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of plant growth regulators and rooting agents. It is also employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1H-indol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. As an auxin, it binds to auxin receptors in plants, triggering a cascade of signaling events that regulate cell division, elongation, and differentiation. In medicinal applications, its derivatives may interact with enzymes, receptors, or other proteins to exert their therapeutic effects.
類似化合物との比較
Indole-3-acetic acid (IAA): Another well-known auxin with similar plant growth-regulating properties.
Indole-3-butyric acid (IBA): A closely related compound used as a rooting agent in horticulture.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential neuroprotective effects.
Uniqueness: 4-(1H-indol-4-yl)butanoic acid is unique due to its specific structure and the presence of a butanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(1H-indol-4-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)6-2-4-9-3-1-5-11-10(9)7-8-13-11/h1,3,5,7-8,13H,2,4,6H2,(H,14,15) |
InChIキー |
XXWNIMXQRLBHGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CNC2=C1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



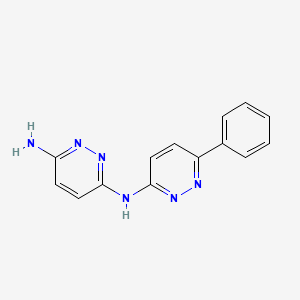
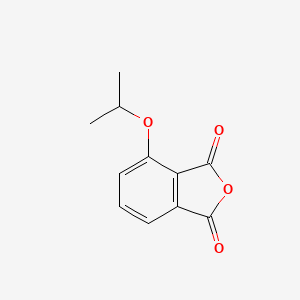


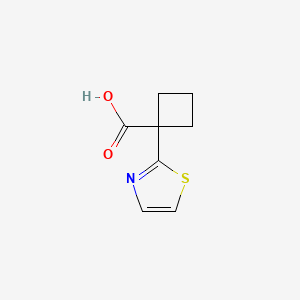


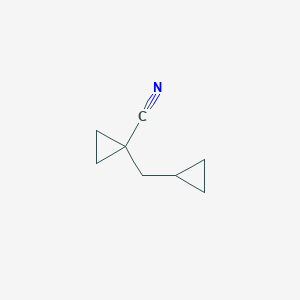
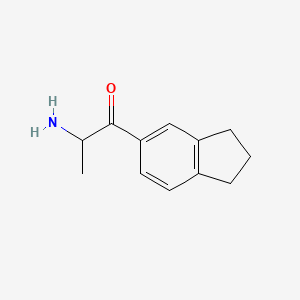
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)



